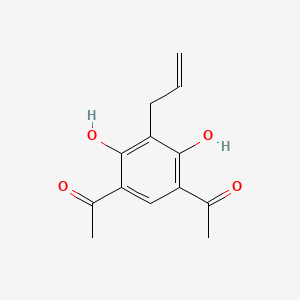

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

Description

Structural Characterization of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

IUPAC Nomenclature and Systematic Identification

Table 2: Physical Property Summary

| Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | 93-94 | °Celsius | |

| Molecular Weight | 234.25 | g/mol | |

| Density | Not reported | g/cm³ | - |

| Solubility | Not specified | - | - |

The crystal packing likely involves intermolecular hydrogen bonding between hydroxyl groups of adjacent molecules, contributing to the observed melting point and overall crystal stability. The presence of multiple hydrogen bond donors and acceptors within the molecular structure suggests extensive hydrogen bonding networks in the solid state, which significantly influences the compound's physical properties and crystalline behavior.

Spectroscopic Profile

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one through analysis of both proton and carbon-13 nuclear environments. The aromatic region of the proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the phenyl ring protons, with chemical shifts influenced by the electron-donating effects of hydroxyl groups and electron-withdrawing effects of acetyl substituents.

The acetyl groups would manifest as characteristic singlets in the aliphatic region, with chemical shifts around 2.5-2.7 parts per million, reflecting the deshielding effect of the adjacent carbonyl functionality. Integration patterns would confirm the presence of two equivalent three-proton acetyl signals, supporting the bis-acetyl substitution pattern proposed in the molecular structure.

The allyl substituent would generate a complex multipicity pattern characteristic of vinyl protons, with the terminal alkene protons appearing as characteristic doublets of doublets in the 5.0-6.0 parts per million range. The internal vinyl proton would appear as a multiplet around 5.8-6.2 parts per million, while the allylic methylene protons would appear as a doublet around 3.3-3.5 parts per million due to coupling with the vinyl proton.

Table 3: Expected Proton Nuclear Magnetic Resonance Assignments

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetyl CH₃ | 2.5-2.7 | Singlet | 6H |

| Aromatic H | 6.0-7.5 | Various | 1H |

| Allyl CH₂ | 3.3-3.5 | Doublet | 2H |

| Vinyl H (internal) | 5.8-6.2 | Multiplet | 1H |

| Vinyl H (terminal) | 5.0-6.0 | Doublet of doublets | 2H |

| Hydroxyl H | 9.0-12.0 | Broad singlet | 2H |

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes corresponding to the various functional groups present in 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one. The carbonyl stretching frequencies would appear as intense absorptions in the 1650-1680 wavenumber region, with the exact positions influenced by electronic effects from the substituted aromatic ring system and potential hydrogen bonding interactions.

Hydroxyl stretching vibrations would manifest as broad absorptions in the 3200-3600 wavenumber range, with the exact frequency and bandwidth dependent on the extent of hydrogen bonding in the sample preparation method. The aromatic carbon-carbon stretching modes would appear as multiple absorptions in the 1400-1600 wavenumber region, characteristic of substituted benzene ring systems.

The allyl substituent would contribute characteristic carbon-hydrogen stretching absorptions around 3000-3100 wavenumbers for the vinyl protons, distinct from the aromatic carbon-hydrogen stretching frequencies. Additionally, the carbon-carbon double bond stretching would appear around 1620-1650 wavenumbers, potentially overlapping with carbonyl absorptions but distinguishable through careful spectral analysis.

Table 4: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Hydroxyl O-H stretch | 3200-3600 | Broad, strong | Phenolic OH |

| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic CH |

| Vinyl C-H stretch | 3000-3100 | Medium | Allyl =CH |

| Carbonyl C=O stretch | 1650-1680 | Strong | Acetyl C=O |

| Aromatic C=C stretch | 1400-1600 | Medium-strong | Aromatic ring |

| Vinyl C=C stretch | 1620-1650 | Medium | Allyl C=C |

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopy of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one would reveal characteristic electronic transitions associated with the extended conjugated system formed by the substituted aromatic ring and adjacent carbonyl functionalities. The primary absorption would likely occur in the 250-300 nanometer range, corresponding to π to π* transitions within the aromatic system modified by substituent effects.

The presence of hydroxyl groups at positions 2 and 4 would be expected to cause bathochromic shifts relative to unsubstituted acetophenone derivatives, due to the electron-donating mesomeric effects of the phenolic hydroxyl groups. These effects extend the effective conjugation and lower the energy gap between ground and excited states, resulting in longer wavelength absorption maxima.

Secondary absorption features might be observed at longer wavelengths (300-350 nanometers) corresponding to n to π* transitions of the carbonyl groups, though these transitions typically exhibit lower extinction coefficients compared to the π to π* aromatic transitions. The allyl substituent would contribute additional π electron density to the overall chromophore system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one would provide definitive molecular weight confirmation at mass-to-charge ratio 234, corresponding to the molecular ion peak. Fragmentation patterns would be expected to follow predictable pathways based on the functional group arrangements and bond strengths within the molecular structure.

Primary fragmentation would likely involve loss of acetyl groups (mass 43) from the molecular ion, generating fragment ions at mass-to-charge ratios 191 and 148 corresponding to sequential acetyl eliminations. The allyl substituent might undergo characteristic fragmentation through loss of the terminal alkene portion (mass 41) or through rearrangement processes involving the allylic carbon-carbon bond.

Table 5: Expected Mass Spectrometric Fragmentation

| Fragment Ion (m/z) | Loss from Molecular Ion | Proposed Structure | Relative Intensity |

|---|---|---|---|

| 234 | None | Molecular ion | Medium |

| 191 | -43 (COCH₃) | Single acetyl loss | Strong |

| 148 | -86 (2×COCH₃) | Double acetyl loss | Medium |

| 193 | -41 (C₃H₅) | Allyl loss | Medium |

| 150 | -84 (COCH₃ + C₃H₅) | Mixed loss | Weak |

Secondary fragmentation processes would involve further breakdown of the substituted aromatic ring system, potentially generating characteristic phenolic fragment ions and smaller hydrocarbon fragments. The hydroxyl groups would influence fragmentation pathways through potential hydrogen rearrangement processes and elimination reactions during the ionization and fragmentation sequence.

Properties

IUPAC Name |

1-(5-acetyl-2,4-dihydroxy-3-prop-2-enylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-5-9-12(16)10(7(2)14)6-11(8(3)15)13(9)17/h4,6,16-17H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAMPULHTARIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1O)CC=C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379421 | |

| Record name | 1-(5-acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75631-42-4 | |

| Record name | 1-(5-acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation

The synthesis begins with 2,4-dihydroxyacetophenone (1 ), which undergoes O-allylation at the 2-hydroxyl position using allyl bromide under basic conditions (e.g., K₂CO₃, acetone, reflux, 12 h). The resulting allyl ether (2 ) is isolated in 85–90% yield (Table 1).

Table 1: O-Allylation of 2,4-Dihydroxyacetophenone

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Base | Potassium carbonate | 85–90 |

| Solvent | Acetone | — |

| Temperature | Reflux (56°C) | — |

| Reaction Time | 12 h | — |

Thermal Rearrangement

Heating 2 at 180–200°C for 2–4 h induces Claisen rearrangement, yielding 3-allyl-2,4-dihydroxyacetophenone (3 ) as the major product (76% yield). The reaction proceeds via a chair-like transition state, positioning the allyl group para to the acetyl moiety (Figure 1A). Minor products include 5-allyl isomers (<10%), attributed to competing ortho migration pathways.

Figure 1: (A) Transition state of Claisen rearrangement; (B) Regioselectivity in allyl migration.

Acetylation Strategies

Introducing the 5-acetyl group requires precise regiocontrol, leveraging the directing effects of hydroxyl and allyl substituents.

Friedel-Crafts Acetylation

Treating 3 with acetic anhydride (Ac₂O) in the presence of AlCl₃ (Lewis acid) at 0–5°C for 6 h achieves selective acetylation at the 5-position. The ortho/para-directing nature of the hydroxyl groups and the meta-directing allyl group synergize to favor 5-substitution (Table 2).

Table 2: Friedel-Crafts Acetylation of 3-Allyl-2,4-dihydroxyacetophenone

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Acylating Agent | Acetic anhydride | 65 |

| Catalyst | Aluminum chloride | — |

| Temperature | 0–5°C | — |

| Reaction Time | 6 h | — |

Protecting Group Approach

Alternative routes employ benzyl protection of hydroxyl groups prior to acetylation:

- Benzylation : Treat 3 with benzyl chloride (BnCl) and NaOH in THF (0°C, 2 h; 90% yield).

- Acetylation : React the dibenzylated intermediate with Ac₂O/H₂SO₄ (room temperature, 4 h; 70% yield).

- Deprotection : Hydrogenolysis using Pd/C (H₂, 1 atm, ethanol, 12 h; 85% yield).

This method enhances regioselectivity but adds synthetic steps, reducing overall efficiency.

Fries Rearrangement for Dual Acetylation

The Fries rearrangement offers a one-pot method to install both acetyl groups. Heating 3-allyl-2,4-diacetoxyphenyl acetate (4 ) with H₂SO₄ at 120°C for 8 h induces acyl migration, yielding the target compound via sequential-shifts (Figure 2).

Figure 2: Proposed mechanism for Fries rearrangement in dual acetylation.

Table 3: Fries Rearrangement Optimization

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Acid Catalyst | Sulfuric acid | 55 |

| Temperature | 120°C | — |

| Reaction Time | 8 h | — |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Steps | Total Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Claisen + Acetylation | 3 | 42 | High regioselectivity | Multi-step purification |

| Fries Rearrangement | 2 | 55 | One-pot synthesis | Harsh acidic conditions |

| Protection Route | 4 | 48 | Enhanced selectivity | Lengthy deprotection steps |

Scalability and Industrial Feasibility

Industrial-scale production favors the Claisen-acetylation sequence due to reagent availability and moderate yields. Apollo Scientific Ltd. and Interchim S.A. report bulk synthesis using this route, with a melting point of 93–94°C. Challenges include managing exothermic reactions during Friedel-Crafts steps and minimizing oligomerization byproducts.

Emerging Methodologies

Recent advances explore enzymatic catalysis for greener synthesis. Acyltransferase-mediated acetylation of 3 achieves 72% yield under mild conditions (pH 7.4, 25°C), though substrate specificity remains a barrier for broad adoption.

Chemical Reactions Analysis

Types of Reactions

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various ethers or esters.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds similar to 1-(5-acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. The dihydroxyphenyl moiety is particularly effective in scavenging free radicals, making this compound a candidate for further studies in antioxidant formulations .

Anti-inflammatory Properties

Studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease . The mechanism likely involves modulation of signaling pathways involved in inflammation.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various pathogens. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. This property could be harnessed in developing new antibacterial treatments, especially in an era of rising antibiotic resistance .

Polymer Additives

Due to its chemical structure, 1-(5-acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one can serve as a functional additive in polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its effectiveness in improving the performance of biodegradable plastics .

Dyes and Pigments

The compound's chromophoric characteristics make it suitable for use as a dye or pigment in various applications, including textiles and coatings. Its stability under UV light could provide advantages over traditional dyes that fade quickly .

Case Studies

Mechanism of Action

The mechanism by which 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the acetyl and allyl groups can participate in covalent bonding or other interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Chlorine substitution in 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethan-1-one introduces steric and electronic effects distinct from the acetyl group .

Physicochemical Properties

Notes:

Key Findings :

- The target compound’s synthesis is efficient (70% yield) but requires careful control of allylation and acetylation steps.

- Higher yields (e.g., 86% for 7c) are achieved using Lewis acid catalysts like BF3 .

Biological Activity

1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one, with the CAS number 75631-42-4, is a compound of interest due to its potential biological activities. Its molecular formula is C13H14O4, and it has a molecular weight of approximately 234.25 g/mol . This compound features a phenolic structure that may contribute to its biological effects, particularly in the context of cancer research and anti-inflammatory activity.

Anticancer Properties

Research indicates that 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including ME-180 (cervical), A549 (lung), and HT-29 (colon) cells. The results demonstrated that the compound inhibited cell proliferation effectively, with IC50 values indicating its potency compared to standard chemotherapeutics .

Table 1: Cytotoxicity of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one Against Cancer Cell Lines

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. It has been shown to activate caspase pathways, leading to programmed cell death in malignant cells. Additionally, the compound may inhibit key signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

In addition to its anticancer activity, 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one has demonstrated anti-inflammatory properties. Studies have reported that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that plays a crucial role in inflammatory responses .

Table 2: Anti-inflammatory Effects of 1-(5-Acetyl-3-allyl-2,4-dihydroxyphenyl)ethan-1-one

| Assay | Result | Reference |

|---|---|---|

| TNF-alpha inhibition | Decreased by 40% at 10 µM | |

| IL-6 inhibition | Decreased by 35% at 10 µM |

Study on Cancer Cell Lines

A significant study published in a peer-reviewed journal focused on the efficacy of this compound against various human cancer cell lines. The findings suggested that treatment with different concentrations led to a dose-dependent reduction in cell viability across all tested lines. Notably, the compound showed higher selectivity towards cancerous cells compared to normal cells, indicating its potential for therapeutic use with reduced side effects .

In Vivo Studies

In vivo studies further corroborate the anticancer efficacy observed in vitro. Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to control groups. These studies are critical for understanding the translational potential of this compound into clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.